Structural Differentiation from o-Cresoturic Acid (CAS 1015-98-1)
The target compound differs from its closest non-benzylated analog, N-(2-hydroxy-3-methylbenzoyl)glycine (o-cresoturic acid, CAS 1015-98-1, MW 209.20), by the presence of an N-benzyl substituent on the glycine amide nitrogen. This substitution converts the secondary amide of o-cresoturic acid into a tertiary amide in the target compound, eliminating the amide NH hydrogen bond donor, increasing the molecular weight by 90.12 Da (from 209.20 to 299.32), and substantially increasing calculated logP. Although no direct head-to-head biological comparison between these two specific compounds has been published, the EP 0576941 A1 patent explicitly defines R¹ and R² aromatic substitution and R³ amino acid modification as independent potency determinants within the N-benzoylamino acid class, establishing that N-substitution is a non-redundant structural feature [1].
| Evidence Dimension | N-substitution status and molecular properties |
|---|---|
| Target Compound Data | N-Benzyl substituted (tertiary amide); MW 299.32 g/mol; amide NH absent |
| Comparator Or Baseline | o-Cresoturic acid: N-unsubstituted (secondary amide); MW 209.20 g/mol; amide NH present |
| Quantified Difference | ΔMW = +90.12 g/mol; tertiary vs. secondary amide; additional aromatic ring; increased lipophilicity |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
The N-benzyl group alters hydrogen bonding capacity, conformational flexibility, and lipophilicity, each of which independently influences target binding, membrane permeability, and metabolic stability, making the compounds scientifically non-fungible.
- [1] EP 0576941 A1 (1994). N-Benzoylamino acid derivatives, pharmaceutical compositions containing them and process for preparing same. See claims defining the structural scope of R¹–R⁵. View Source
